gamma-Glutamylproline

Beschreibung

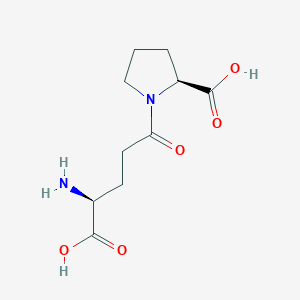

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53411-63-5 |

|---|---|

Molekularformel |

C10H16N2O5 |

Molekulargewicht |

244.24 g/mol |

IUPAC-Name |

(2S)-1-[(4S)-4-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H16N2O5/c11-6(9(14)15)3-4-8(13)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,14,15)(H,16,17)/t6-,7-/m0/s1 |

InChI-Schlüssel |

VBCZKAGVUKCANO-BQBZGAKWSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)CC[C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)CCC(C(=O)O)N)C(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Synthesis of γ-Glutamylproline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide γ-glutamylproline. The synthesis of this molecule, characterized by an isopeptide bond between the γ-carboxyl group of glutamic acid and the amino group of proline, presents unique challenges in regioselectivity. This document outlines a robust strategy for its synthesis via solid-phase peptide synthesis (SPPS), detailing the necessary protecting group strategies, experimental protocols, and methods for purification and characterization.

Introduction

γ-Glutamylproline is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Unlike typical peptides, the amide bond is formed with the side-chain carboxyl group of glutamic acid, rendering it resistant to many peptidases and giving it unique conformational properties. The selective formation of this γ-linkage over the α-carboxyl group is the primary challenge in its chemical synthesis. This guide focuses on a well-established method utilizing orthogonal protecting groups within an Fmoc-based solid-phase synthesis framework.

Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a streamlined and efficient approach for the synthesis of γ-glutamylproline, allowing for easy purification of intermediates by simple filtration and washing. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Key Aspects of the Synthetic Strategy:

-

Solid Support: A rink amide resin is a suitable choice, which upon cleavage yields a C-terminal carboxamide. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is recommended.

-

Protecting Groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. To ensure the regioselective formation of the γ-peptide bond, the α-carboxyl group of glutamic acid must be protected with a stable protecting group, while the γ-carboxyl group remains free for coupling. A more effective strategy, however, is to use a glutamic acid derivative where the γ-carboxyl group is selectively activated or the α-carboxyl group is protected throughout the synthesis and deprotected during the final cleavage step. For the synthesis of a γ-linked peptide, it is crucial to employ a glutamic acid derivative with a protected α-carboxyl group and a free γ-carboxyl group for coupling. A common and effective strategy involves using an orthogonally protected glutamic acid derivative, such as Fmoc-Glu(OAll)-OH, where the allyl ester protects the γ-carboxyl group. This allows for its selective deprotection on-resin to then couple with another amino acid. However, for the synthesis of γ-glutamylproline, the reverse is needed: the α-carboxyl group must be protected while the γ-carboxyl group is activated for coupling. A suitable building block for this purpose is Fmoc-Glu-O'Bu, where the tert-butyl ester protects the alpha-carboxyl group.

-

Coupling Reagents: Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are effective for amide bond formation. More efficient uronium- or phosphonium-based coupling reagents like HBTU, HATU, or PyBOP can also be employed to ensure high coupling efficiency.[1]

-

Cleavage and Deprotection: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups. Scavengers are added to the cleavage cocktail to prevent side reactions with reactive cationic species generated during this process.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of γ-glutamylproline using manual solid-phase peptide synthesis.

Resin Preparation and Proline Loading

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.

-

Amino Acid Preparation: In a separate flask, dissolve Fmoc-Pro-OH (0.81 g, 2.4 mmol) in DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA) (0.84 mL, 4.8 mmol).

-

Resin Loading: Drain the DCM from the swollen resin and add the Fmoc-Pro-OH/DIPEA solution. Agitate the mixture for 2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add methanol (B129727) (1 mL) and continue to agitate for 30 minutes.

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Fmoc Deprotection of Proline

-

Swell the Resin: Swell the Fmoc-Pro-resin in DMF (10 mL) for 30 minutes.

-

Deprotection: Drain the DMF and add a 20% solution of piperidine (B6355638) in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Coupling of Fmoc-Glu(O'Bu)-OH

-

Amino Acid Activation: In a separate flask, dissolve Fmoc-Glu(O'Bu)-OH (1.02 g, 2.4 mmol), HBTU (0.91 g, 2.4 mmol), and HOBt (0.37 g, 2.4 mmol) in DMF (10 mL). Add DIPEA (0.84 mL, 4.8 mmol) and allow the mixture to pre-activate for 5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected proline-resin. Agitate the mixture for 2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). A Kaiser test should be performed to confirm the completion of the coupling reaction.

Final Fmoc Deprotection

-

Deprotection: Swell the peptidyl-resin in DMF (10 mL) and then treat with 20% piperidine in DMF as described in section 2.2.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (5 x 10 mL). Dry the resin under vacuum.

Cleavage and Global Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried peptidyl-resin. Agitate the mixture for 2 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.

Purification and Characterization

-

Purification: Purify the crude γ-glutamylproline by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is typically used for elution.[2][3][4]

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).

-

NMR Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure and purity of the dipeptide. The characteristic chemical shifts of the glutamyl and prolyl residues, and the presence of the γ-amide linkage, should be verified.[5][6][7]

-

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the chemical synthesis of γ-glutamylproline. Actual values may vary depending on the specific reagents, conditions, and scale of the synthesis.

| Parameter | Value | Reference |

| Resin Loading | ||

| Resin Type | 2-Chlorotrityl chloride | |

| Initial Loading Capacity | 1.2 mmol/g | |

| Fmoc-Pro-OH Loaded | ~0.8 mmol/g | |

| Coupling Reactions | ||

| Amino Acid Equivalents | 2-4 eq. | [8] |

| Coupling Reagent Equivalents | 2-4 eq. | [8] |

| Base Equivalents | 4-8 eq. | [1] |

| Coupling Time | 2 hours | [8] |

| Cleavage and Purification | ||

| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | |

| Cleavage Time | 2 hours | |

| Crude Yield | 70-90% | |

| Purified Yield (after HPLC) | 40-60% | |

| Characterization Data | ||

| Molecular Formula | C10H16N2O5 | |

| Molecular Weight | 244.25 g/mol | |

| Expected [M+H]+ | 245.11 |

Visualizations

Experimental Workflow for Solid-Phase Synthesis of γ-Glutamylproline

Caption: Workflow for the solid-phase synthesis of γ-glutamylproline.

Logic Diagram for Orthogonal Protecting Group Strategy

Caption: Orthogonal protecting groups for γ-glutamylproline synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Enzymatic Synthesis of Gamma-Glutamylproline using γ-Glutamyltranspeptidase

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

γ-Glutamyltranspeptidase (GGT) is a versatile enzyme that facilitates the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor, such as an amino acid or a peptide.[1] This capability has been harnessed for the biotechnological production of various γ-glutamyl compounds, which have applications as food additives and as prodrugs for targeted delivery.[2] This guide provides a comprehensive overview of the enzymatic synthesis of γ-glutamylproline, a dipeptide of interest, using GGT. It details the underlying biochemical mechanism, optimized reaction parameters derived from scientific literature, detailed experimental protocols, and the broader context of GGT's role in cellular metabolism.

The GGT Catalytic Mechanism

The synthesis of γ-glutamyl peptides by GGT proceeds via a two-step, ping-pong mechanism.[1][3] This process involves the formation of a covalent γ-glutamyl-enzyme intermediate.

-

Acylation Step: The catalytic threonine residue in the GGT active site performs a nucleophilic attack on the γ-glutamyl bond of a donor substrate (e.g., L-Glutamine or Glutathione). This cleaves the donor molecule and forms a γ-glutamyl-enzyme intermediate, releasing the donor's carrier portion (e.g., ammonia (B1221849) or cysteinyl-glycine).[1][4]

-

Deacylation Step (Transpeptidation): The γ-glutamyl moiety is then transferred from the enzyme to the amino group of an acceptor molecule (L-proline in this case). This nucleophilic attack by the acceptor resolves the intermediate, releasing the newly synthesized γ-glutamylproline and regenerating the free enzyme for the next catalytic cycle.[1][4]

A competing reaction is hydrolysis, where water acts as the acceptor, leading to the release of glutamic acid.[2] Optimizing the transpeptidation reaction requires conditions that favor the acceptor amino acid over water, typically by adjusting pH and using high acceptor concentrations.[2]

Caption: Reaction mechanism of γ-glutamyltranspeptidase (GGT).

Key Parameters for Synthesis

The efficiency of γ-glutamylproline synthesis is governed by several critical factors, including the source of the enzyme, the choice of γ-glutamyl donor, and the physicochemical conditions of the reaction.

-

Enzyme Source: GGT from various microorganisms can be utilized. GGT from Bacillus subtilis (SK11.004) has shown a particularly high affinity for imino acids like L-proline, making it an excellent candidate for this specific synthesis.[5]

-

γ-Glutamyl Donor: L-Glutamine is an effective and commonly used γ-glutamyl donor.[5] However, using L-glutamine can lead to the formation of by-products like γ-glutamylglutamine.[2] An alternative strategy to increase yield and simplify purification is to use D-glutamine as the donor, which significantly reduces the formation of such by-products.[2][6][7]

-

Acceptor Concentration: A high molar ratio of the acceptor (L-proline) to the donor (L-glutamine) is crucial to favor the transpeptidation reaction over hydrolysis and donor self-condensation.

-

pH and Temperature: The optimal pH for the transpeptidation reaction is generally alkaline. For B. subtilis GGT, the optimal pH is 10.[5] The reaction temperature must be controlled to ensure enzyme stability and activity; an optimal temperature of 37°C has been reported for this enzyme.[5]

Data Summary

Quantitative data for GGT from a source known to be effective for proline acceptors is summarized below.

Table 1: Biochemical Properties of Bacillus subtilis SK11.004 GGT

| Property | Value | Reference |

|---|---|---|

| Specific Activity | 683.4 U/mg | [5] |

| Molecular Mass | 62 kDa (Gel Filtration) | [5] |

| Subunit Composition | 40 kDa (Large), 21 kDa (Small) | [5] |

| Optimal pH | 10.0 | [5] |

| Optimal Temperature | 37 °C | [5] |

| pH Stability | 4.0 - 11.0 | [5] |

| Temperature Stability | < 50 °C |[5] |

Table 2: Kinetic Parameters of B. subtilis GGT with L-Gln as Donor

| Reaction Type | Kₘ for L-Gln (mM) | Reference |

|---|---|---|

| Hydrolysis | 3.16 | [5] |

| Transpeptidation | 0.83 |[5] |

Note: The lower Kₘ value for transpeptidation suggests that the enzyme preferentially catalyzes the synthesis reaction over hydrolysis when an acceptor is present.[5]

Experimental Protocols

A generalized workflow for the synthesis and analysis of γ-glutamylproline is essential for reproducible results.

Caption: General experimental workflow for enzymatic synthesis.

Protocol 1: Enzymatic Synthesis of γ-Glutamylproline

This protocol is adapted from methodologies used for similar γ-glutamyl peptides, optimized for γ-glutamylproline based on known enzyme characteristics.[2][5]

Materials:

-

γ-Glutamyltranspeptidase (GGT) from Bacillus subtilis or a similar source.

-

L-Glutamine (γ-glutamyl donor) or D-Glutamine to minimize by-products.

-

L-Proline (γ-glutamyl acceptor).

-

Tris-HCl Buffer (100 mM, pH 10.0).

-

Hydrochloric Acid (HCl) for reaction termination.

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction mixture containing 200 mM L-Glutamine (or D-Glutamine) and 400 mM L-Proline in 100 mM Tris-HCl buffer (pH 10.0). A higher acceptor concentration is used to drive the transpeptidation reaction.

-

Enzyme Addition: Equilibrate the reaction mixture to 37°C.

-

Reaction Initiation: Initiate the reaction by adding GGT to a final concentration of 0.2 - 0.5 U/mL.

-

Incubation: Incubate the mixture at 37°C with gentle agitation for 4-24 hours.

-

Monitoring: Withdraw aliquots at regular intervals (e.g., every 1-2 hours) to monitor the formation of γ-glutamylproline and the consumption of substrates via HPLC.

-

Termination: Once the reaction reaches the desired yield or equilibrium, terminate it by adding HCl to lower the pH to ~3.0, which denatures the enzyme.

-

Purification: The product, γ-glutamylproline, can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Protocol 2: Colorimetric GGT Activity Assay

This assay is used to determine the activity of the GGT enzyme solution and to monitor the progress of the synthesis reaction by measuring the rate of a chromogenic product formation.[8][9]

Materials:

-

GGT enzyme sample.

-

Substrate solution: L-γ-glutamyl-p-nitroanilide (GPNA).

-

Acceptor solution: Glycylglycine (B550881).

-

Tris-HCl Buffer (100 mM, pH 8.5).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Working Reagent Preparation: Prepare a working reagent by mixing the GPNA substrate and glycylglycine acceptor in the Tris-HCl buffer.

-

Reaction Setup: In a 96-well microplate, add 20 µL of the enzyme sample (or standard).

-

Reaction Initiation: Add 200 µL of the working reagent to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 5-10 minutes.[9]

-

Calculation: The GGT activity is proportional to the rate of increase in absorbance, which corresponds to the formation of p-nitroaniline.[9] Calculate the rate (ΔA/min) from the linear portion of the kinetic curve.

GGT in the Context of Glutathione (B108866) Metabolism

GGT plays a critical role in the γ-glutamyl cycle, the primary pathway for the breakdown and resynthesis of glutathione (GSH).[1][10] Extracellular GGT initiates the degradation of GSH by cleaving its γ-glutamyl bond.[11][12] This process allows cells to recover the constituent amino acids, particularly cysteine, which is often the rate-limiting substrate for intracellular GSH synthesis.[12] Understanding this natural role provides insight into the enzyme's substrate specificity and catalytic power.

Caption: The role of GGT in the γ-glutamyl cycle.

Applications in Drug Development

The synthesis of γ-glutamyl dipeptides is of significant interest to the pharmaceutical industry. The γ-glutamyl linkage is resistant to hydrolysis by most serum peptidases, which can improve the pharmacokinetic profile of a parent drug.[2] Furthermore, GGT is often overexpressed on the surface of certain tumor cells.[1][12] This has led to the development of GGT-activated prodrugs, where a γ-glutamyl moiety is attached to a cytotoxic agent. The prodrug remains relatively inert in circulation until it reaches the tumor microenvironment, where high GGT activity cleaves the γ-glutamyl group, releasing the active drug in a targeted manner.[2] The synthesis of novel γ-glutamyl peptides like γ-glutamylproline is a key step in exploring new candidates for such targeted therapies.

References

- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of γ-glutamyltranspeptidase from Bacillus subtilis SK11.004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. gamma-Glutamyl Transpeptidase Activity Assay Kit (A319678) [antibodies.com]

- 9. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 10. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Proline and Gamma-Glutamyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for proline and gamma-glutamyl compounds. It details the enzymatic steps, regulatory mechanisms, and key intermediates involved in their synthesis. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways of these crucial molecules. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of these processes.

Proline Biosynthesis Pathway

Proline is a unique proteinogenic amino acid, vital not only for protein synthesis but also as a key player in cellular responses to environmental stress, redox balancing, and signaling.[1][2][3] Its synthesis is a highly conserved process, primarily proceeding from glutamate (B1630785), with an alternative route from ornithine.[2][3]

The Core Pathways

In plants and most other organisms, proline is predominantly synthesized from glutamate in the cytoplasm and chloroplasts.[2][4] An alternative pathway, which utilizes ornithine, also contributes to the proline pool, particularly during specific developmental stages like seedling development.[3][4]

-

The Glutamate Pathway: This is the principal route for proline accumulation, especially under stress conditions.[4] The process involves two key enzymatic steps:

-

Glutamate to Δ¹-Pyrroline-5-Carboxylate (P5C): The bifunctional enzyme Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) catalyzes the ATP- and NADPH-dependent conversion of glutamate to glutamate-γ-semialdehyde (GSA).[2][5] GSA then spontaneously cyclizes to form the intermediate, P5C.[2][3] This initial step is often the rate-limiting step in the pathway.[5]

-

P5C to Proline: The intermediate P5C is then reduced to proline by the enzyme Δ¹-Pyrroline-5-Carboxylate Reductase (P5CR) , a reaction that utilizes NADH or NADPH as a reductant.[2][5][6]

-

-

The Ornithine Pathway: Proline can also be formed from ornithine, an intermediate of the urea (B33335) cycle. The enzyme Ornithine-δ-Aminotransferase (OAT) converts ornithine to P5C, which then enters the final step of the glutamate pathway to be reduced to proline by P5CR.[4][7]

Regulation of Proline Biosynthesis

Proline synthesis is tightly regulated to meet cellular demands. The primary point of control is the P5CS enzyme, which is subject to feedback inhibition by proline.[8] This means that high levels of proline can directly inhibit the activity of P5CS, thus down-regulating its own synthesis. Additionally, the expression of the P5CS gene is often upregulated in response to various environmental stresses, such as drought and high salinity, leading to the accumulation of proline as an osmoprotectant.[4][5] Conversely, the expression of proline dehydrogenase (ProDH), the first enzyme in proline catabolism, is typically repressed during stress conditions.[4]

Visualization of Proline Biosynthesis

The following diagram illustrates the interconnected pathways of proline biosynthesis from glutamate and ornithine.

Caption: The Glutamate and Ornithine pathways for proline biosynthesis.

Quantitative Data: Enzymes of Proline Metabolism

The following table summarizes key enzymes in the proline biosynthesis pathway and their functions. Kinetic parameters can vary significantly based on the organism and experimental conditions.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Function/Role |

| Δ¹-Pyrroline-5-Carboxylate Synthetase | P5CS | Glutamate | Δ¹-Pyrroline-5-Carboxylate (P5C) | ATP, NADPH | Bifunctional enzyme that catalyzes the rate-limiting step in proline synthesis from glutamate.[2][5] |

| Δ¹-Pyrroline-5-Carboxylate Reductase | P5CR | Δ¹-Pyrroline-5-Carboxylate (P5C) | Proline | NADH, NADPH | Catalyzes the final reduction step in both the glutamate and ornithine pathways.[2][5] |

| Ornithine-δ-Aminotransferase | OAT | Ornithine | Δ¹-Pyrroline-5-Carboxylate (P5C) | - | Provides an alternative route for P5C synthesis, linking proline metabolism to the urea cycle.[4][7] |

| Proline Dehydrogenase | ProDH | Proline | Δ¹-Pyrroline-5-Carboxylate (P5C) | FAD | The first and rate-limiting enzyme in the catabolism of proline back to glutamate.[5] |

Experimental Protocols: Proline Quantification Assay

A common method for quantifying free proline content in biological samples is the acid-ninhydrin colorimetric assay.

Principle: Proline reacts with ninhydrin (B49086) in an acidic environment at high temperatures to form a reddish-pink chromophore. The absorbance of this colored product, when extracted into toluene (B28343), is proportional to the proline concentration and can be measured spectrophotometrically at 520 nm.

Materials:

-

3% (w/v) aqueous sulfosalicylic acid

-

Acid-ninhydrin reagent (1.25 g ninhydrin dissolved in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid, with warming)

-

Glacial acetic acid

-

Toluene

-

Proline standard solution (e.g., 100 µg/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Extraction: Homogenize approximately 0.1 g of tissue in 2 mL of 3% sulfosalicylic acid. Centrifuge at 12,000 x g for 10 minutes to pellet the precipitate.[9]

-

Reaction: In a test tube, mix 1 mL of the supernatant with 1 mL of acid-ninhydrin reagent and 1 mL of glacial acetic acid.[9]

-

Incubation: Incubate the mixture in a boiling water bath (100°C) for 1 hour.[9]

-

Termination: Terminate the reaction by placing the tubes in an ice bath.[9]

-

Extraction: Add 2 mL of toluene to each tube and vortex vigorously for 15-20 seconds to extract the chromophore. Allow the phases to separate.[9]

-

Measurement: Carefully transfer the upper toluene layer to a cuvette and measure the absorbance at 520 nm. Use toluene as a blank.[9]

-

Quantification: Prepare a standard curve using known concentrations of proline (0-100 µg/mL) and follow the same procedure. Calculate the proline concentration in the sample by comparing its absorbance to the standard curve.[9]

Gamma-Glutamyl Compounds Biosynthesis

Gamma-glutamyl compounds are a diverse group of peptides characterized by a peptide bond formed between the gamma-carboxyl group of a glutamate residue and the amino group of an amino acid. The most abundant and well-known of these is glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a critical antioxidant and cellular protectant.[10] Other γ-glutamyl peptides are formed through the action of the γ-glutamyl cycle.[11]

The γ-Glutamyl Cycle and Glutathione Synthesis

The synthesis of most γ-glutamyl compounds is intrinsically linked to the metabolism of glutathione (GSH). The γ-glutamyl cycle is a six-enzyme pathway that plays a role in both the synthesis and degradation of GSH, as well as the transport of amino acids across cell membranes.[11][12]

Glutathione (GSH) Synthesis: GSH synthesis occurs in the cytoplasm in two ATP-dependent steps:[13]

-

Formation of γ-Glutamylcysteine: The enzyme γ-Glutamylcysteine Synthetase (GCS) , also known as Glutamate-Cysteine Ligase (GCL), catalyzes the formation of a γ-glutamyl bond between glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[13]

-

Addition of Glycine (B1666218): Glutathione Synthetase (GS) then adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[13]

Formation of Other γ-Glutamyl Compounds: The enzyme γ-Glutamyl Transpeptidase (GGT) is a key player in the formation of other γ-glutamyl peptides. GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione (or other γ-glutamyl compounds) to an acceptor, which can be an amino acid, a peptide, or water.[14][15] This transpeptidation reaction results in the synthesis of a new γ-glutamyl compound (e.g., γ-glutamyl-valine) and the release of cysteinyl-glycine.[10][13]

Visualization of the γ-Glutamyl Cycle

The following diagram illustrates the central role of glutathione in the γ-glutamyl cycle and the formation of new γ-glutamyl compounds.

Caption: The γ-Glutamyl Cycle, showing GSH synthesis and GGT action.

Quantitative Data: Key Enzymes of the γ-Glutamyl Cycle

The table below outlines the primary enzymes involved in the biosynthesis of glutathione and other γ-glutamyl compounds.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Function/Role |

| γ-Glutamylcysteine Synthetase | GCS / GCL | Glutamate, Cysteine | γ-Glutamylcysteine | ATP | Catalyzes the rate-limiting step of glutathione synthesis.[13] |

| Glutathione Synthetase | GS | γ-Glutamylcysteine, Glycine | Glutathione (GSH) | ATP | Catalyzes the final step in the synthesis of glutathione.[13] |

| γ-Glutamyl Transpeptidase | GGT | Glutathione, Amino Acid (acceptor) | γ-Glutamyl-Amino Acid, Cysteinyl-glycine | - | Transfers the γ-glutamyl moiety from GSH to acceptors, creating new γ-glutamyl compounds.[14][15] The Kₘ for GSH is ~11 µM.[16] |

| γ-Glutamyl Cyclotransferase | GCT | γ-Glutamyl-Amino Acid | 5-Oxoproline, Amino Acid | - | Part of the recovery pathway, converting transported γ-glutamyl amino acids into 5-oxoproline.[11] |

| 5-Oxoprolinase | OP | 5-Oxoproline | Glutamate | ATP | Converts 5-oxoproline back to glutamate, completing the cycle and allowing the glutamate to be reused.[11] |

Experimental Protocols: γ-Glutamyl Transpeptidase (GGT) Activity Assay

GGT activity is commonly measured using a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA).

Principle: GGT catalyzes the transfer of the γ-glutamyl group from GGPNA to an acceptor, such as glycylglycine (B550881). This reaction releases the chromophore p-nitroaniline, which has a yellow color and can be quantified by measuring absorbance at 405 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.

Materials:

-

GGT substrate solution: L-γ-glutamyl-p-nitroanilide (GGPNA)

-

Acceptor solution: Glycylglycine

-

Buffer (e.g., Tris-HCl, pH 8.2)

-

Spectrophotometer capable of reading at 405 nm

-

Temperature-controlled cuvette holder (37°C)

Procedure:

-

Reagent Preparation: Prepare a working reagent by combining the GGPNA substrate and glycylglycine acceptor in the appropriate buffer according to manufacturer specifications. Pre-warm the reagent to 37°C.

-

Assay Setup: Pipette 1.0 mL of the pre-warmed working reagent into a cuvette.

-

Sample Addition: Add 50-100 µL of the sample (e.g., serum, tissue homogenate) to the cuvette.

-

Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm. Take readings every minute for 3-5 minutes.[17]

-

Calculation: Determine the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[17]

-

Activity Calculation: Calculate the GGT activity (U/L) using the following formula:

-

Activity (U/L) = (ΔA/min) * Factor

-

The factor is derived from the molar extinction coefficient of p-nitroaniline, total reaction volume, and sample volume. For many commercial kits, this factor is provided (e.g., 1190).[17]

-

Conclusion

The biosynthetic pathways of proline and gamma-glutamyl compounds are central to cellular metabolism, stress response, and homeostasis. Proline synthesis, primarily from glutamate, is a critical pathway for producing a key osmoprotectant and signaling molecule. The γ-glutamyl cycle is fundamental for the synthesis of glutathione, the cell's primary thiol-based antioxidant, and for the generation of a wider array of γ-glutamyl peptides. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of these pathways is essential for researchers in molecular biology, plant science, and medicine, and offers promising targets for therapeutic intervention in diseases characterized by oxidative stress and metabolic dysregulation.

References

- 1. ijair.org [ijair.org]

- 2. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Frontiers | Dynamic proline metabolism: importance and regulation in water limited environments [frontiersin.org]

- 7. Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. scribd.com [scribd.com]

- 10. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Glutamyl Cycle [flipper.diff.org]

- 12. quora.com [quora.com]

- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atlas-medical.com [atlas-medical.com]

The Natural Occurrence of γ-Glutamylproline in Food: A Technical Guide

Introduction

Gamma-glutamylproline (γ-Glu-Pro) is a dipeptide consisting of glutamic acid and proline, where the glutamic acid is linked via its gamma-carboxyl group to the amino group of proline. This unconventional peptide bond confers resistance to hydrolysis by many peptidases. As part of the broader family of γ-glutamyl peptides, γ-Glu-Pro is found in various food sources and is of increasing interest to researchers, scientists, and drug development professionals due to its potential physiological activities and its role as a product of protein metabolism.[1] This guide provides a comprehensive overview of the natural occurrence of γ-glutamylproline in food, detailing its biosynthesis, analytical methodologies for its detection, and available quantitative data.

Biosynthesis of γ-Glutamylproline

The primary route for the biosynthesis of γ-glutamyl peptides, including γ-glutamylproline, is through the activity of the enzyme γ-glutamyltranspeptidase (GGT). GGT is a key enzyme in the γ-glutamyl cycle, which is responsible for the degradation and resynthesis of glutathione (B108866) (GSH).[2][3] GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most commonly glutathione, to an acceptor amino acid or peptide.[3][4] Proline can act as an acceptor for this reaction, resulting in the formation of γ-glutamylproline.

Another potential pathway for the formation of γ-glutamylproline is related to the biosynthesis of proline itself. Proline is synthesized from glutamate (B1630785) via the intermediate γ-glutamyl phosphate (B84403).[5][6][7][8][9] While this pathway primarily leads to the formation of free proline, the presence of γ-glutamyl intermediates suggests a potential, though less direct, route for the formation of γ-glutamyl peptides.

The formation of other γ-glutamyl peptides, such as γ-glutamyl-valine, has been observed in yeast through enzymes involved in glutathione metabolism, further supporting the central role of the γ-glutamyl cycle in the synthesis of these dipeptides in food-relevant microorganisms.[10]

Putative Biosynthetic Pathway of γ-Glutamylproline

Caption: Putative biosynthesis of γ-glutamylproline via γ-glutamyltranspeptidase (GGT).

Quantitative Occurrence in Foodstuffs

Quantitative data specifically for γ-glutamylproline in a wide range of foods is limited in the scientific literature. However, studies on related γ-glutamyl peptides provide insights into the food matrices where γ-glutamylproline is likely to be found. Fermented foods, such as cheese and soy sauce, are known to contain a variety of γ-glutamyl peptides.[11]

One detailed study on Spanish dry-cured ham quantified several γ-glutamyl peptides, although γ-glutamylproline was not specifically reported. The concentrations of other γ-glutamyl dipeptides in this food product ranged from 0.31 to 13.90 µg/g.[12][13] This suggests that cured meats are a potential source of these compounds.

Foods rich in the precursor amino acid, proline, are also potential sources of γ-glutamylproline, especially if they undergo processing that allows for enzymatic activity. Proline is abundant in meat, fish, dairy products, soy, and other legumes.[14][15][16][17][18][19]

Table 1: Reported Concentrations of Various γ-Glutamyl Peptides in Spanish Dry-Cured Ham

| γ-Glutamyl Peptide | Mean Concentration (µg/g of dry-cured ham) |

| γ-EA (γ-Glutamylalanine) | 0.31[12] |

| γ-EE (γ-Glutamylglutamic acid) | 2.75[12] |

| γ-EL (γ-Glutamylleucine) | 11.35[12] |

| γ-EF (γ-Glutamylphenylalanine) | 5.58[12] |

| γ-EM (γ-Glutamylmethionine) | 4.13[12] |

| γ-EV (γ-Glutamylvaline) | 13.90[12] |

| γ-EW (γ-Glutamyltryptophan) | 0.77[12] |

| γ-EY (γ-Glutamyltyrosine) | 3.71[12] |

| γ-EVG (γ-Glutamylvalylglycine) | 0.11[12] |

Note: Data from a study on Spanish dry-cured hams.[12] The presence and concentration of γ-glutamylproline in this product were not reported but may be inferred to be within a similar range.

Experimental Protocols for Analysis

The analysis of γ-glutamylproline in food matrices typically involves extraction followed by chromatographic separation and detection by mass spectrometry. The methodologies are similar to those used for other small, polar peptides.

Sample Preparation and Extraction

A common protocol for the extraction of γ-glutamyl peptides from a solid food matrix, such as dry-cured ham, is as follows:[13]

-

Homogenization: A known weight of the food sample (e.g., 5 g) is homogenized with a suitable extraction solvent. A common choice is a dilute acidic solution (e.g., 0.01 N HCl) to aid in protein precipitation and peptide solubility.[13]

-

Centrifugation: The homogenate is centrifuged at a high speed (e.g., 12,000 x g) and low temperature (e.g., 4 °C) to pellet solid debris and precipitated proteins.[13]

-

Filtration: The resulting supernatant is filtered to remove any remaining particulate matter.

-

Deproteinization (Optional but Recommended): For cleaner samples, an additional deproteinization step using ethanol (B145695) can be performed.[12]

Chromatographic Separation and Mass Spectrometric Detection

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific quantification of γ-glutamyl peptides.[20][21]

-

Chromatography: A reversed-phase column (e.g., C18) is often used for separation.[21] The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) gradient.

-

Mass Spectrometry: Detection is achieved using a mass spectrometer, often an Orbitrap or a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode. Quantification is performed using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) of specific precursor and product ion transitions for γ-glutamylproline and a suitable internal standard.

Experimental Workflow for γ-Glutamylproline Quantification

Caption: A typical experimental workflow for the quantification of γ-glutamylproline in food samples.

Potential Signaling Pathways and Physiological Relevance

The direct signaling pathways and physiological effects of γ-glutamylproline are not yet well-defined. However, the broader class of γ-glutamyl peptides is known to interact with the calcium-sensing receptor (CaSR), which is involved in modulating taste perception, particularly the "kokumi" or mouthfulness sensation.[11]

Furthermore, as a dipeptide containing proline, γ-glutamylproline may play a role in collagen metabolism and tissue repair, as proline is a major component of collagen.[15] The γ-glutamyl moiety may protect the dipeptide from rapid degradation, potentially allowing for systemic effects.

The metabolism of γ-glutamylproline likely involves hydrolysis by γ-glutamyl cyclotransferase to yield 5-oxoproline and proline.[3] The released proline can then enter the cellular pool for protein synthesis or other metabolic processes.

Conclusion

This compound is a naturally occurring dipeptide found in food, likely synthesized via the γ-glutamyl cycle. While specific quantitative data across a wide range of foodstuffs is still emerging, it is expected to be present in protein-rich and fermented foods. Standard analytical techniques based on liquid chromatography and mass spectrometry are suitable for its quantification. Further research is needed to fully elucidate the specific concentrations of γ-glutamylproline in various foods and to understand its physiological roles and potential signaling pathways. This knowledge will be valuable for food scientists in the context of flavor chemistry and for researchers in drug development exploring the bioactivity of small peptides.

References

- 1. Human Metabolome Database: Showing metabocard for Glutamylproline (HMDB0028827) [hmdb.ca]

- 2. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of proline in Pseudomonas aeruginosa. Properties of gamma-glutamyl phosphate reductase and 1-pyrroline-5-carboxylate reductase [pubmed.ncbi.nlm.nih.gov]

- 6. PathWhiz [smpdb.ca]

- 7. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional characterization of a gamma-glutamyl phosphate reductase ProA in proline biosynthesis and promoting expression of type three secretion system in Ralstonia solanacearum [frontiersin.org]

- 9. Biosynthesis of proline in Pseudomonas aeruginosa. Properties of γ-glutamyl phosphate reductase and 1-pyrroline-5-carboxylate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. List of foods high in proline – Botanical online [botanical-online.com]

- 15. Netmeds [netmeds.com]

- 16. veganalyze.com [veganalyze.com]

- 17. Foods High in Proline May Be Linked to Depression, Study Finds [verywellhealth.com]

- 18. medindia.net [medindia.net]

- 19. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of γ-Glutamylproline in Fermented Soybean Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fermented soybean products, integral to many traditional diets, are increasingly recognized for their functional properties, which extend beyond basic nutrition. Among the myriad of bioactive compounds generated during fermentation, γ-glutamyl peptides (GGPs) have garnered significant attention. This technical guide focuses on a specific GGP, γ-glutamylproline, delving into its presence in fermented soybean products, its formation, biological activities, and the analytical methods for its characterization. This document aims to provide a comprehensive resource for researchers and professionals in the fields of food science, nutrition, and pharmacology who are investigating the potential health benefits of these compounds.

Introduction

γ-Glutamyl peptides are dipeptides in which the glutamyl residue is linked to an amino acid via the γ-carboxyl group of its side chain. This unconventional peptide bond confers resistance to hydrolysis by most peptidases, potentially enhancing their bioavailability and physiological effects. One such peptide, γ-glutamylproline, is formed during the fermentation of soybeans and is thought to contribute to the characteristic "kokumi" taste of these products. Beyond its sensory properties, γ-glutamylproline and other GGPs are being explored for a range of bioactivities, including potential antihypertensive effects through the inhibition of the Angiotensin-Converting Enzyme (ACE).

Occurrence of γ-Glutamyl Peptides in Fermented Soybean Products

The concentration of γ-glutamyl peptides, including γ-glutamylproline, can vary significantly among different fermented soybean products due to differences in raw materials, starter cultures, and fermentation conditions. While specific quantitative data for γ-glutamylproline is limited in publicly available literature, data for total and other specific γ-glutamyl peptides provide a valuable proxy.

Table 1: Quantitative Data of γ-Glutamyl Peptides (GGPs) in Fermented Soybean Products

| Fermented Soybean Product | Specific γ-Glutamyl Peptide | Concentration Range | Reference |

| Ganjang (Korean Soy Sauce) | Total GGPs | 92 - 620 µg/mL | [1] |

| γ-Glu-Val-Gly | < 5.38 mg/mL | [1] | |

| Doenjang (Korean Soybean Paste) | Total GGPs | 203 - 387 µg/g | [1] |

| γ-Glu-Met | Higher in traditional vs. industrial | [1] | |

| γ-Glu-His | Higher in traditional vs. industrial | [1] | |

| γ-Glu-Glu | Higher in traditional vs. industrial | [1] | |

| Japanese Soy Sauce | Total GGPs | ~70 mg/kg | [1] |

| γ-Glu-Val-Gly | 15 - 61 mg/mL | [1] |

Note: Data for γ-glutamylproline specifically is not extensively reported. The table reflects available data for total and other major γ-glutamyl peptides.

Formation of γ-Glutamylproline during Fermentation

The synthesis of γ-glutamyl peptides in fermented soybean products is primarily an enzymatic process mediated by microorganisms. The key enzyme responsible is γ-glutamyltranspeptidase (GGT). This enzyme catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione (B108866) or other γ-glutamyl compounds present in soybeans, to an acceptor amino acid, in this case, proline.

Caption: Formation of γ-Glutamylproline during Fermentation.

Biological Activities of γ-Glutamylproline

Kokumi Taste Sensation

"Kokumi" is a Japanese term that describes a sensation of richness, mouthfulness, and complexity in food that enhances the primary tastes of sweet, salty, and umami. It is now understood that this sensation is mediated, at least in part, by the activation of the calcium-sensing receptor (CaSR) on the tongue.[2][3][4] γ-Glutamyl peptides, including γ-glutamylproline, act as agonists for the CaSR. The binding of these peptides to the receptor initiates a downstream signaling cascade, leading to an increase in intracellular calcium, which is perceived as the kokumi sensation.

References

- 1. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells | PLOS One [journals.plos.org]

A Technical Guide to the Physicochemical and Biological Properties of Gamma-Glutamylproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamylproline (γ-Glu-Pro) is a dipeptide of growing interest in the fields of sensory science and pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth exploration of its biological functions, primarily its role as a "kokumi" taste substance and its interaction with the calcium-sensing receptor (CaSR). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this intriguing molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₅ | PubChem[1] |

| Molecular Weight | 244.25 g/mol | PubChem[1] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Water Solubility | Predicted to be soluble | General properties of similar small peptides |

| pKa (Predicted) | Data not available | N/A |

| XlogP (Predicted) | -3.6 | PubChem[1] |

Synthesis of this compound

This compound can be synthesized through both enzymatic and chemical methodologies.

Enzymatic Synthesis

The enzymatic synthesis of this compound is achieved through a transpeptidation reaction catalyzed by γ-glutamyltransferase (GGT). This method offers high specificity and mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis using γ-Glutamyltransferase (GGT)

This protocol is a general guideline based on the enzymatic synthesis of other γ-glutamyl peptides. Optimization of specific parameters for γ-Glu-Pro may be required.

-

Enzyme and Substrates:

-

γ-Glutamyltransferase (GGT) from a suitable source (e.g., Bacillus subtilis, Escherichia coli).

-

A γ-glutamyl donor, such as L-glutamine or glutathione (B108866) (GSH).

-

The γ-glutamyl acceptor, L-proline.

-

-

Reaction Buffer:

-

Prepare a suitable buffer, typically a Tris-HCl or phosphate (B84403) buffer, with a pH optimum for the chosen GGT, generally between 7.0 and 9.0.

-

-

Reaction Mixture:

-

Dissolve the γ-glutamyl donor (e.g., 50 mM L-glutamine) and L-proline (e.g., 100 mM) in the reaction buffer.

-

Pre-incubate the mixture at the optimal temperature for the GGT, usually between 30°C and 50°C.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a predetermined amount of GGT to the reaction mixture.

-

Incubate the reaction for a set period (e.g., 1-24 hours), with gentle agitation. The reaction progress can be monitored by taking aliquots at different time points and analyzing them via HPLC.

-

-

Reaction Termination and Product Purification:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification.

-

Remove the denatured enzyme by centrifugation.

-

The supernatant containing γ-glutamylproline can be purified using techniques such as ion-exchange chromatography or preparative reversed-phase HPLC.

-

Chemical Synthesis

Chemical synthesis provides an alternative route, often involving the use of protecting groups to ensure regioselectivity.

Experimental Protocol: Chemical Synthesis via N-Phthaloyl-L-glutamic Anhydride (B1165640)

This protocol is adapted from methods used for the synthesis of other γ-glutamyl peptides.

-

Preparation of N-Phthaloyl-L-glutamic Anhydride:

-

React L-glutamic acid with phthalic anhydride in a suitable solvent (e.g., pyridine (B92270) or acetic anhydride) with heating to form N-phthaloyl-L-glutamic acid.

-

Treat the N-phthaloyl-L-glutamic acid with a dehydrating agent, such as acetic anhydride, to yield the cyclic N-phthaloyl-L-glutamic anhydride.

-

-

Acylation of Proline:

-

Dissolve N-phthaloyl-L-glutamic anhydride and L-proline in an appropriate aprotic solvent (e.g., dimethylformamide, DMF).

-

The reaction is typically carried out at room temperature with stirring. The anhydride ring is regioselectively opened by the amino group of proline at the γ-carbonyl position.

-

-

Deprotection:

-

After the acylation is complete (monitored by TLC or HPLC), the phthaloyl protecting group is removed by hydrazinolysis.

-

Add hydrazine (B178648) hydrate (B1144303) to the reaction mixture and stir at room temperature.

-

-

Purification:

-

The resulting γ-glutamylproline can be purified from the reaction mixture by crystallization or chromatographic techniques.

-

Analysis of this compound

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the state-of-the-art analytical technique for the sensitive and specific quantification of this compound in complex matrices.

Experimental Protocol: HPLC-MS/MS Analysis

This is a general method that should be optimized and validated for the specific application.

-

Sample Preparation:

-

For biological samples (e.g., food extracts, plasma), a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol, followed by centrifugation.

-

The supernatant is then collected, and if necessary, further concentrated or diluted.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used for peptide analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-13 min, 95-5% B; 13-15 min, 5% B.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of γ-glutamylproline (m/z 245.1). Product ions for fragmentation need to be determined by infusing a standard solution.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

-

Biological Activity and Signaling Pathways

The primary biological function of this compound identified to date is its role as a "kokumi" taste substance. "Kokumi" is a Japanese term that describes a sensation of richness, mouthfulness, and continuity that enhances the basic tastes of sweet, salty, and umami.

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Activation

This compound and other kokumi peptides exert their effects by acting as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[2][3][4] The CaSR is expressed in taste bud cells and various other tissues throughout the body.[5]

The binding of γ-Glu-Pro to the Venus flytrap domain of the CaSR potentiates the receptor's response to its primary agonist, extracellular calcium (Ca²⁺).[6][7] This allosteric modulation leads to the activation of downstream signaling cascades.

Signaling Pathway of CaSR Activation

The activation of the CaSR by this compound and Ca²⁺ initiates intracellular signaling through the coupling of G-proteins, primarily Gq/11 and Gi/o.[7][8]

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[8]

-

Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

The net effect of these signaling events in taste cells is an enhancement of the taste signal, leading to the perception of "kokumi".

References

- 1. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 6. Effect of kokumi taste-active γ-glutamyl peptides on amiloride-sensitive epithelial Na+ channels in rat fungiform taste cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of γ-Glutamylproline in Kokumi Taste Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of γ-glutamylproline and other γ-glutamyl peptides in the perception of "kokumi" taste. Kokumi is a Japanese term that describes a sensory experience of richness, continuity, and mouthfulness in food, which enhances the five basic tastes (sweet, sour, salty, bitter, and umami). This document details the underlying molecular mechanisms, presents quantitative data on the sensory effects of these compounds, outlines key experimental protocols for their study, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction to Kokumi and γ-Glutamyl Peptides

The concept of kokumi has gained significant attention in the food and pharmaceutical industries for its potential to improve the palatability of foods and beverages, particularly those with reduced salt, sugar, or fat content. The sensation is not a taste in itself but rather a modulation and enhancement of existing tastes.[1][2] The key molecules responsible for imparting kokumi are a class of γ-glutamyl peptides, with glutathione (B108866) (γ-Glu-Cys-Gly) being one of the first identified from garlic.[2] These peptides are characterized by a unique γ-glutamyl linkage that makes them resistant to gastrointestinal digestion.[2] Among these, γ-glutamylproline has been identified as a contributor to the kokumi sensation.

The Calcium-Sensing Receptor (CaSR): The Gateway to Kokumi Perception

The primary mechanism underlying kokumi taste perception involves the activation of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2][3] Initially known for its role in maintaining calcium homeostasis, the CaSR is also expressed in taste bud cells.[4] Various γ-glutamyl peptides, including γ-glutamylproline, act as allosteric modulators of the CaSR.[5][6] When these peptides bind to the receptor, they potentiate its response to calcium ions, leading to a downstream signaling cascade that ultimately results in the perception of kokumi.[3][5] The activation of CaSR by these peptides enhances the perception of sweet, salty, and umami tastes.[1][2]

Quantitative Data on Kokumi Peptides

The potency of various γ-glutamyl peptides in eliciting a kokumi sensation has been quantified through sensory evaluations and in vitro assays. The data is often presented relative to the activity of glutathione (GSH).

| Peptide | Relative Kokumi Intensity (compared to GSH) | CaSR Activation (EC50) | Source |

| γ-Glu-Val-Gly | 12.8x stronger than GSH | Potent Agonist | [2] |

| Glutathione (GSH) | 1 (Reference) | ~115 nM (as a PAM) | [2][7] |

| γ-Glu-Ala | - | Positive Allosteric Modulator | [6] |

| γ-Glu-Cys | - | Positive Allosteric Modulator | [6] |

| S-methylglutathione | - | EC50 for Ca2+o = 2.4 ± 0.3 mM | [5] |

| γ-Glu-Leu | Threshold: 3.3 - 9.4 mmol/L (in aqueous solution) | - | [8] |

| γ-Glu-Val | Threshold: 3.3 - 9.4 mmol/L (in aqueous solution) | - | [8] |

| γ-Glu-Cys-β-Ala | Threshold: 3.3 - 9.4 mmol/L (in aqueous solution) | - | [8] |

Experimental Protocols

Sensory Evaluation of Kokumi Peptides

Objective: To quantify the kokumi intensity and taste-enhancing properties of γ-glutamyl peptides.

Methodology:

-

Panelist Training: A panel of trained sensory assessors (typically 10-20 individuals) is selected and trained to recognize and score the intensity of kokumi characteristics such as thickness, continuity, and mouthfulness.[9][10] Standard solutions of the five basic tastes are used for reference.[9]

-

Sample Preparation: Test solutions are prepared by dissolving the γ-glutamyl peptide in deionized water or a model food system (e.g., a basic umami solution containing 0.5% MSG and 0.5% NaCl, or a chicken broth).[10][11] A control solution without the peptide is also prepared.

-

Evaluation Procedure: Panelists are presented with the control and test samples in a randomized and blind manner. They are asked to rate the intensity of kokumi attributes on a defined scale (e.g., a 5-point or 9-point scale).[12] The taste-enhancing effect is evaluated by comparing the intensity of the basic tastes in the presence and absence of the kokumi peptide.[11]

-

Data Analysis: Statistical analysis (e.g., t-tests or ANOVA) is used to determine significant differences in sensory scores between the control and test samples.

In Vitro CaSR Activation Assay using HEK293 Cells

Objective: To determine the potency of γ-glutamyl peptides in activating the Calcium-Sensing Receptor.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with the human CaSR gene.[13][14] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[15]

-

Calcium Imaging:

-

Transfected cells are plated in 96-well plates.[15]

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Calbryte™ 520, for 60-120 minutes at 37°C.[14]

-

The baseline fluorescence is measured.

-

Cells are then stimulated with varying concentrations of the test γ-glutamyl peptide in the presence of a fixed concentration of extracellular calcium.

-

Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or a flow cytometer.[16]

-

-

Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the peptide as a CaSR agonist or positive allosteric modulator.[15]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify γ-glutamyl peptides in food samples.

Methodology:

-

Sample Preparation: Food samples are homogenized and extracted with a suitable solvent (e.g., water or a water/ethanol mixture).[17] The extract is then centrifuged and filtered to remove solid particles.[17]

-

LC Separation: The extract is injected into a liquid chromatograph equipped with a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for separating polar compounds like γ-glutamyl peptides.[1]

-

MS/MS Detection: The separated peptides are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17] Specific precursor-to-product ion transitions for each target γ-glutamyl peptide are monitored.[17]

-

Quantification: The concentration of each peptide is determined by comparing its peak area to that of a known concentration of a synthetic standard.[17][18]

Signaling Pathways and Experimental Workflows

CaSR Signaling Pathway in Kokumi Taste Perception

Caption: CaSR signaling cascade initiated by γ-glutamylproline.

Experimental Workflow for Sensory Evaluation

Caption: Workflow for the sensory evaluation of kokumi compounds.

Experimental Workflow for In Vitro CaSR Activation Assay

Caption: Workflow for the in vitro CaSR activation assay.

Conclusion

γ-Glutamylproline and other γ-glutamyl peptides play a crucial role in the perception of kokumi taste by acting as positive allosteric modulators of the Calcium-Sensing Receptor. This modulation enhances the perception of existing tastes, contributing to a sense of richness and mouthfulness in food. The methodologies outlined in this guide provide a framework for the quantitative assessment of these compounds and the elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships of these peptides and their interaction with the CaSR will be instrumental in the development of novel flavor enhancers and has potential applications in the pharmaceutical field for designing drugs that target the CaSR.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of the calcium-sensing receptor in human taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging roles of the extracellular calcium-sensing receptor in nutrient sensing: control of taste modulation and intestinal hormone secretion | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione-Based Photoaffinity Probe Identifies Caffeine as a Positive Allosteric Modulator of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Monitoring calcium-sensing receptor (CaSR)-induced intracellular calcium flux using an Indo-1 flow cytometry assay - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]

- 17. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sensory Analysis of Gamma-Glutamylproline in Chicken Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Gamma-Glutamylproline in "Kokumi" Sensation

This compound (γ-Glu-Pro) is a dipeptide belonging to a class of compounds known as "kokumi" substances. While not possessing a distinct taste of their own at typical concentrations, these molecules are recognized for their ability to enhance the overall flavor profile of foods. The term "kokumi," originating from Japanese, translates to "rich taste" and describes a sensation of mouthfulness, complexity, and a long-lasting savory taste. In the context of chicken broth, the presence of γ-glutamyl peptides, including γ-Glu-Pro, can significantly contribute to a richer, more satisfying sensory experience. These peptides are believed to interact with the calcium-sensing receptor (CaSR) on the tongue, amplifying the perception of other tastes, particularly umami and saltiness.[1][2]

This technical guide provides a comprehensive overview of the sensory analysis of this compound, with a specific focus on its application in chicken broth. It details experimental protocols for sensory evaluation and chemical analysis, presents available quantitative data, and illustrates the key signaling pathway and experimental workflows.

Quantitative Sensory Data

While extensive research has been conducted on various gamma-glutamyl peptides, specific quantitative sensory data for this compound remains limited in publicly available literature. However, studies on closely related gamma-glutamyl peptides provide valuable insights into the expected sensory properties of γ-Glu-Pro. The following tables summarize relevant data from these analogous compounds, which can serve as a benchmark for future research on this compound.

Table 1: Taste Detection Thresholds of Kokumi Peptides in Aqueous Solution

| Gamma-Glutamyl Peptide | Detection Threshold (mmol/L) | Sensory Description |

| γ-L-Glutamyl-L-leucine | 3.3 - 9.4 | Unspecific, slightly astringent |

| γ-L-Glutamyl-L-valine | 3.3 - 9.4 | Unspecific, slightly astringent |

| γ-L-Glutamyl-L-cysteinyl-β-alanine | 3.3 - 9.4 | Unspecific, slightly astringent |

| Data sourced from a study on gamma-glutamyl peptides from edible beans.[2] |

Table 2: Enhancement of Taste Intensity by a Kokumi Peptide (γ-Glu-Val-Gly) in a Model Chicken Consommé

| Sensory Attribute | Control (Chicken Consommé) | Chicken Consommé + γ-Glu-Val-Gly | Significance |

| Umami | 4.5 | 5.5 | p < 0.01 |

| Mouthfulness | 4.0 | 5.2 | p < 0.01 |

| Mouth-coating | 3.8 | 4.8 | p < 0.05 |

| Sensory scores are based on a 9-point scale. Data adapted from a study on the sensory characteristics of chicken consommé with added γ-Glu-Val-Gly. |

Experimental Protocols

Sensory Evaluation of this compound in Chicken Broth

This protocol outlines a comprehensive approach to assess the sensory impact of γ-Glu-Pro on chicken broth using a trained sensory panel.

Objective: To quantify the effect of this compound on the taste profile of chicken broth, specifically focusing on umami, saltiness, mouthfulness, and complexity.

Materials:

-

This compound (synthesized or commercially procured)

-

Base chicken broth (low in sodium and free of flavor enhancers)

-

Monosodium glutamate (B1630785) (MSG) for umami reference

-

Sodium chloride (NaCl) for salty reference

-

Deionized water for palate cleansing

-

Standard sensory evaluation booths with controlled lighting and temperature

Panel Selection and Training:

-

Recruitment: Recruit 10-15 individuals with prior experience in sensory evaluation of food products.

-

Screening: Screen candidates for their ability to detect and differentiate basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.

-

Training: Conduct a series of training sessions to familiarize the panelists with the "kokumi" sensation.

-

Present solutions of known kokumi peptides (e.g., glutathione, γ-Glu-Val-Gly) in a simple matrix (e.g., water with a low concentration of MSG and NaCl) to demonstrate the concepts of mouthfulness, complexity, and lingering aftertaste.

-

Develop a consensus vocabulary to describe the sensory attributes of chicken broth with and without the addition of γ-Glu-Pro.

-

Sample Preparation:

-

Prepare a stock solution of γ-Glu-Pro in deionized water.

-

Prepare a series of chicken broth samples with varying concentrations of γ-Glu-Pro (e.g., 0.01%, 0.05%, 0.1% w/v).

-

Prepare a control sample of the base chicken broth without any added γ-Glu-Pro.

-

Prepare reference samples for umami (base broth + 0.05% MSG) and saltiness (base broth + 0.5% NaCl).

-

Code all samples with random three-digit numbers to blind the panelists.

Sensory Evaluation Procedure (Quantitative Descriptive Analysis - QDA):

-

Session Setup: Each panelist is seated in an individual sensory booth.

-

Sample Presentation: Present the coded samples to each panelist in a randomized order. Provide deionized water for palate cleansing between samples.

-

Evaluation: Instruct panelists to evaluate each sample and rate the intensity of the agreed-upon sensory attributes (e.g., umami, saltiness, bitterness, chicken flavor, mouthfulness, complexity, lingering aftertaste) on a 15-cm line scale anchored from "not perceived" to "very strong."

-

Data Collection: Collect the intensity ratings from each panelist.

Data Analysis:

-

Convert the line scale ratings to numerical values.

-

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the control and the samples containing γ-Glu-Pro.

-

If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which concentrations of γ-Glu-Pro produce a noticeable effect.

Chemical Analysis of this compound in Chicken Broth

This protocol describes a method for the quantitative analysis of γ-Glu-Pro in a complex matrix like chicken broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of this compound in chicken broth samples.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

This compound analytical standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water, LC-MS grade

-

Syringe filters (0.22 µm)

-

Centrifuge

Sample Preparation:

-

Extraction:

-

Take a known volume of chicken broth (e.g., 1 mL).

-

Add an equal volume of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Purification:

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: HILIC column (e.g., Amide-based stationary phase).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar γ-Glu-Pro.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion (the molecular weight of γ-Glu-Pro) and product ions for quantification and qualification. This requires initial infusion of the γ-Glu-Pro standard into the mass spectrometer to optimize the fragmentation pattern.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum sensitivity.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of γ-Glu-Pro of known concentrations in a matrix similar to the prepared chicken broth samples (matrix-matched calibration).

-

Analysis: Analyze the prepared standards and samples using the optimized LC-MS/MS method.

-